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Compound of Interest

Compound Name: Furo[3,2-b]pyridine 4-oxide

Cat. No.: B064691 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of Furo[3,2-b]pyridine 4-
oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction
The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system that has garnered

considerable attention in medicinal chemistry and materials science.[1] Its rigid, planar

structure and unique electronic properties make it an attractive pharmacophore for developing

potent and selective inhibitors of various biological targets.[1] The introduction of an N-oxide

functionality to the pyridine ring, affording Furo[3,2-b]pyridine 4-oxide, significantly modulates

its electronic and steric properties. This alteration can influence its solubility, metabolic stability,

and interactions with biological macromolecules, making it a compound of interest for further

investigation in drug discovery and development. This technical guide provides a

comprehensive overview of the physicochemical properties of Furo[3,2-b]pyridine 4-oxide,

offering a blend of theoretical predictions and established experimental protocols to facilitate its

synthesis, characterization, and application in a research setting.

Synthesis of Furo[3,2-b]pyridine 4-oxide
The synthesis of Furo[3,2-b]pyridine 4-oxide is a two-stage process that first involves the

construction of the furo[3,2-b]pyridine core, followed by the N-oxidation of the pyridine ring.
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Part 1: Synthesis of the Furo[3,2-b]pyridine Core
A common and effective method for the synthesis of the furo[3,2-b]pyridine core is through a

Sonogashira coupling followed by a heteroannulation reaction.[1]

Experimental Protocol: Sonogashira Coupling and Heteroannulation

Materials:

2-bromo-3-acetoxypyridine

Trimethylsilylacetylene (TMS-acetylene)

Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Triethylamine (TEA)

Tetrahydrofuran (THF)

Methanol

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Silica gel for column chromatography

Ether

Procedure:

Under a nitrogen atmosphere, dissolve PdCl₂(PPh₃)₂ (1.4 g, 2.0 mmol) and CuI (0.4 g, 2.1

mmol) in a solvent mixture of triethylamine (100 mL) and tetrahydrofuran (200 mL).[2]

To this solution, add a solution of 2-bromo-3-acetoxypyridine (13.1 g, 60.6 mmol) and

trimethylsilylacetylene (7.0 g, 71 mmol) in THF (100 mL) at once.[2]
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Stir the reaction mixture at room temperature for 1 hour.[2]

Quench the reaction with a saturated sodium bicarbonate solution (50 mL) and methanol

(50 mL).[2]

Continue stirring the mixture at 80 °C for 2 hours.[2]

After cooling to room temperature, extract the mixture with ether.[2]

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to remove the solvent.[2]

Purify the residue by column chromatography on silica gel to afford furo[3,2-b]pyridine.[2]

2-bromo-3-acetoxypyridine Sonogashira Coupling
TMS-acetylene, PdCl₂(PPh₃)₂, CuI, TEA, THF

Heteroannulation
NaHCO₃, Methanol, 80°C

Furo[3,2-b]pyridinePurification

Click to download full resolution via product page

Caption: Synthetic workflow for the Furo[3,2-b]pyridine core.

Part 2: N-Oxidation of Furo[3,2-b]pyridine
The N-oxidation of the pyridine ring can be achieved using a variety of oxidizing agents, with

meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.

Experimental Protocol: N-Oxidation

Materials:

Furo[3,2-b]pyridine

meta-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve Furo[3,2-b]pyridine (1.0 eq) in dichloromethane at 0 °C.

Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the reaction mixture.

Allow the reaction to stir at room temperature and monitor its progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield Furo[3,2-
b]pyridine 4-oxide.

Physicochemical Properties
The physicochemical properties of Furo[3,2-b]pyridine 4-oxide are summarized in the table

below. It is important to note that much of the available data is predicted, as extensive

experimental characterization has not been widely published.
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Property Value Source

Molecular Formula C₇H₅NO₂ -

Molecular Weight 135.12 g/mol [3]

Appearance
Predicted to be a solid at room

temperature
-

Melting Point Not available -

Boiling Point Not available -

Vapor Pressure 0.033 mmHg at 25°C [3]

Refractive Index 1.617 [3]

Predicted pKa 0.34 ± 0.30 [4]

Predicted XLogP3 0.3 [3]

Hydrogen Bond Acceptor

Count
2 -

Topological Polar Surface Area 38.6 Å² -

Solubility
The solubility of Furo[3,2-b]pyridine 4-oxide is expected to be higher in polar organic solvents

such as methanol, ethanol, and dimethyl sulfoxide (DMSO) compared to nonpolar solvents.

The presence of the polar N-oxide group should also confer some aqueous solubility, which will

be pH-dependent.

Experimental Protocol: Determination of Aqueous Solubility

Methodology: Shake-flask method.

Procedure:

Add an excess amount of Furo[3,2-b]pyridine 4-oxide to a known volume of water or a

buffered aqueous solution of a specific pH in a sealed container.
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Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48

hours).

Centrifuge or filter the suspension to remove undissolved solid.

Determine the concentration of the dissolved compound in the clear supernatant or filtrate

using a suitable analytical method, such as High-Performance Liquid Chromatography

(HPLC) with UV detection.

Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted

XLogP3 value of 0.3 for Furo[3,2-b]pyridine 4-oxide suggests it is a relatively polar molecule.

Experimental Protocol: Determination of LogP

Methodology: Shake-flask method using n-octanol and water.

Procedure:

Prepare a solution of Furo[3,2-b]pyridine 4-oxide in either n-octanol or water.

Mix this solution with an equal volume of the other immiscible solvent in a separatory

funnel.

Shake the funnel vigorously for a set period to allow for partitioning between the two

phases.

Allow the layers to separate completely.

Determine the concentration of the compound in both the n-octanol and aqueous layers

using an appropriate analytical technique (e.g., HPLC-UV).

Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase.
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Preparation

Partitioning

Analysis

Dissolve F-P-4-O in n-octanol or water

Mix with equal volume of immiscible solvent

Shake vigorously

Allow layers to separate

Measure concentration in both phases (HPLC-UV)

Calculate LogP

Click to download full resolution via product page

Caption: Workflow for LogP determination by the shake-flask method.

Acid-Base Properties (pKa)
The predicted pKa of 0.34 for the conjugate acid of Furo[3,2-b]pyridine 4-oxide indicates that

it is a very weak base.[4]

Experimental Protocol: Determination of pKa

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b064691?utm_src=pdf-body-img
https://www.benchchem.com/product/b064691?utm_src=pdf-body
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB51283270.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology: Potentiometric titration.

Procedure:

Dissolve a precise amount of Furo[3,2-b]pyridine 4-oxide in a suitable solvent (e.g., a

mixture of water and a co-solvent like methanol).

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while

monitoring the pH using a calibrated pH meter.

Plot the pH of the solution against the volume of titrant added.

The pKa can be determined from the titration curve, typically at the half-equivalence point.

Spectroscopic Characterization
While experimental spectra for Furo[3,2-b]pyridine 4-oxide are not readily available in the

literature, its spectroscopic properties can be reliably predicted based on the data for the

parent furo[3,2-b]pyridine and the known effects of N-oxidation on the pyridine ring.

¹H NMR Spectroscopy
The introduction of the N-oxide is expected to cause a downfield shift of the protons on the

pyridine ring, particularly those at the α-positions (H-5 and H-7), due to the electron-

withdrawing nature of the N-oxide group.

Predicted ¹H NMR Data (in CDCl₃)

Proton
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H-2 ~7.8 - 8.0 d

H-3 ~7.0 - 7.2 d

H-5 ~8.6 - 8.8 d

H-6 ~7.8 - 8.0 dd

H-7 ~7.9 - 8.1 d

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b064691?utm_src=pdf-body
https://www.benchchem.com/product/b064691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy
The carbon atoms of the pyridine ring are also expected to be deshielded upon N-oxidation.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)

C-2 142 - 147

C-3 107 - 112

C-3a 147 - 152

C-5 150 - 155

C-6 120 - 125

C-7 132 - 137

C-7a 157 - 162

Infrared (IR) Spectroscopy
The IR spectrum of Furo[3,2-b]pyridine 4-oxide is expected to show characteristic bands for

the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and a strong N-

O stretching band.

Predicted IR Data

Spectroscopic Technique Predicted Data

IR (Infrared) Spectroscopy

ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-

1450 (C=C and C=N stretching), 1250-1000 (C-

O-C stretch), ~1250 (N-O stretch)

Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak (M⁺) at m/z 135. The fragmentation

pattern is likely to involve the loss of small neutral molecules such as CO and HCN.
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Predicted MS Data

Spectroscopic Technique Predicted Data

MS (Mass Spectrometry)

m/z: 135 (M⁺), fragmentation pattern likely

involving loss of CO, HCN, and possibly an

oxygen atom.

Chemical Reactivity and Stability
The N-oxide group significantly influences the reactivity of the furo[3,2-b]pyridine system. The

pyridine ring is activated towards electrophilic substitution at the 2- and 4-positions (relative to

the nitrogen) and nucleophilic substitution at the 2- and 4-positions after activation of the N-

oxide. The furan ring remains susceptible to electrophilic attack.

Furo[3,2-b]pyridine 4-oxide is expected to be a stable compound under normal laboratory

conditions. Aromatic N-oxides are generally more stable than their aliphatic counterparts.[5]

Crystallographic Information
To date, the single-crystal X-ray structure of Furo[3,2-b]pyridine 4-oxide has not been

reported in the literature. X-ray crystallography would provide definitive information on its solid-

state conformation, including bond lengths, bond angles, and intermolecular interactions. Such

data is invaluable for understanding its physical properties and for structure-based drug design.

Applications in Drug Discovery
The parent furo[3,2-b]pyridine scaffold has been identified as a promising core for the

development of highly selective kinase inhibitors and modulators of the Hedgehog signaling

pathway.[6] The N-oxide derivative could offer advantages in terms of modified solubility,

altered metabolic profile, and different binding interactions with target proteins, making it a

valuable candidate for biological screening in these and other therapeutic areas.

Conclusion
Furo[3,2-b]pyridine 4-oxide is a heterocyclic compound with significant potential in medicinal

chemistry. This technical guide has provided a comprehensive overview of its physicochemical
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properties, synthesis, and spectroscopic characterization, drawing upon a combination of

predicted data and established experimental methodologies. While a full experimental

characterization of this molecule is yet to be published, the information presented here

provides a solid foundation for researchers to synthesize, characterize, and explore the

potential of Furo[3,2-b]pyridine 4-oxide in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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